molecular formula C13H19NO B2481922 8-Cyclobutanecarbonyl-3-methylidene-8-azabicyclo[3.2.1]octane CAS No. 2309214-02-4

8-Cyclobutanecarbonyl-3-methylidene-8-azabicyclo[3.2.1]octane

Cat. No.: B2481922
CAS No.: 2309214-02-4
M. Wt: 205.301
InChI Key: CROJDWXBHBMCHH-UHFFFAOYSA-N
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Description

8-Cyclobutanecarbonyl-3-methylidene-8-azabicyclo[3.2.1]octane is a complex organic compound that belongs to the family of tropane alkaloids.

Mechanism of Action

Preparation Methods

The synthesis of 8-Cyclobutanecarbonyl-3-methylidene-8-azabicyclo[3.2.1]octane typically involves enantioselective construction methods. One common approach is the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes, with specific reaction conditions tailored to achieve high yields and purity.

Chemical Reactions Analysis

8-Cyclobutanecarbonyl-3-methylidene-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

8-Cyclobutanecarbonyl-3-methylidene-8-azabicyclo[3.2.1]octane has a wide range of scientific research applications:

Comparison with Similar Compounds

8-Cyclobutanecarbonyl-3-methylidene-8-azabicyclo[3.2.1]octane is unique due to its specific structure and biological activity. Similar compounds include other tropane alkaloids, such as:

    Cocaine: Known for its stimulant effects and potential for abuse.

    Atropine: Used medically to treat certain types of poisoning and to dilate pupils.

    Scopolamine: Used to prevent motion sickness and nausea.

These compounds share a similar bicyclic structure but differ in their specific functional groups and biological activities .

Properties

IUPAC Name

cyclobutyl-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-9-7-11-5-6-12(8-9)14(11)13(15)10-3-2-4-10/h10-12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROJDWXBHBMCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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